

Application Notes and Protocols for THP104c Treatment in Cancer Cell Lines

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Compound of Interest

Compound Name: THP104c
Cat. No.: B10829467

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Introduction

THP104c is a novel small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy. **THP104c** is designed to specifically bind to the BH3-binding groove of Bcl-2, thereby inhibiting its function and inducing apoptosis in cancer cells. These application notes provide detailed protocols for evaluating the in vitro efficacy of **THP104c** in various cancer cell lines.

Data Presentation

Table 1: In Vitro Cytotoxicity of THP104c in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) of **THP104c** was determined in a panel of human cancer cell lines after 72 hours of continuous exposure.

Cell Line	Cancer Type	IC50 (μ M)
A549	Lung Carcinoma	5.2 \pm 0.8
MCF-7	Breast Adenocarcinoma	8.9 \pm 1.2
MDA-MB-231	Breast Adenocarcinoma	3.5 \pm 0.6
HeLa	Cervical Adenocarcinoma	12.1 \pm 2.5
Jurkat	T-cell Leukemia	1.8 \pm 0.3
THP-1	Acute Monocytic Leukemia	2.5 \pm 0.4

Table 2: Induction of Apoptosis by THP104c in A549 Cells

The percentage of apoptotic cells was determined by Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with **THP104c**.

Treatment	Concentration (μ M)	Early Apoptosis (%)	Late Apoptosis (%)	Total Apoptosis (%)
Vehicle (DMSO)	-	2.1 \pm 0.5	1.5 \pm 0.3	3.6 \pm 0.8
THP104c	2.5	15.8 \pm 2.1	5.2 \pm 0.9	21.0 \pm 3.0
THP104c	5.0	28.4 \pm 3.5	12.7 \pm 1.8	41.1 \pm 5.3
THP104c	10.0	45.2 \pm 4.2	25.1 \pm 3.1	70.3 \pm 7.3

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing and maintaining cancer cell lines.

Materials:

- Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (0.25%)
- T25 or T75 cell culture flasks
- Incubator (37°C, 5% CO₂)

Procedure:

- Thaw cryopreserved cells rapidly in a 37°C water bath.[\[1\]](#)
- Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[\[1\]](#)
- Centrifuge the cell suspension at 300 x g for 5 minutes.[\[1\]](#)
- Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
- Transfer the cell suspension to an appropriately sized cell culture flask.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[\[1\]](#)
- For sub-culturing, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
- Neutralize the trypsin with complete growth medium and centrifuge the cells.
- Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effects of **THP104c** on cancer cells.

Materials:

- 96-well cell culture plates

- **THP104c** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **THP104c** in complete growth medium.
- Remove the overnight medium from the cells and add 100 μ L of the **THP104c** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.
- Aspirate the medium containing MTT and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by **THP104c**.

Materials:

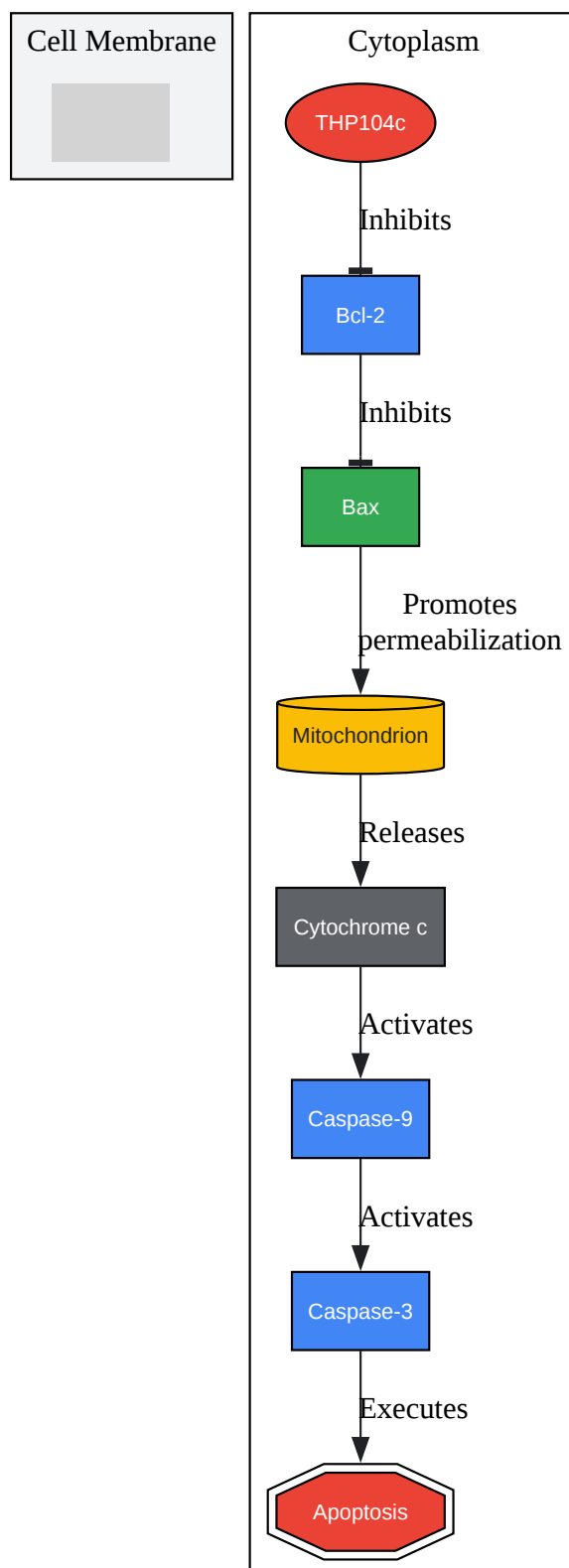
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit

- Flow cytometer

Procedure:

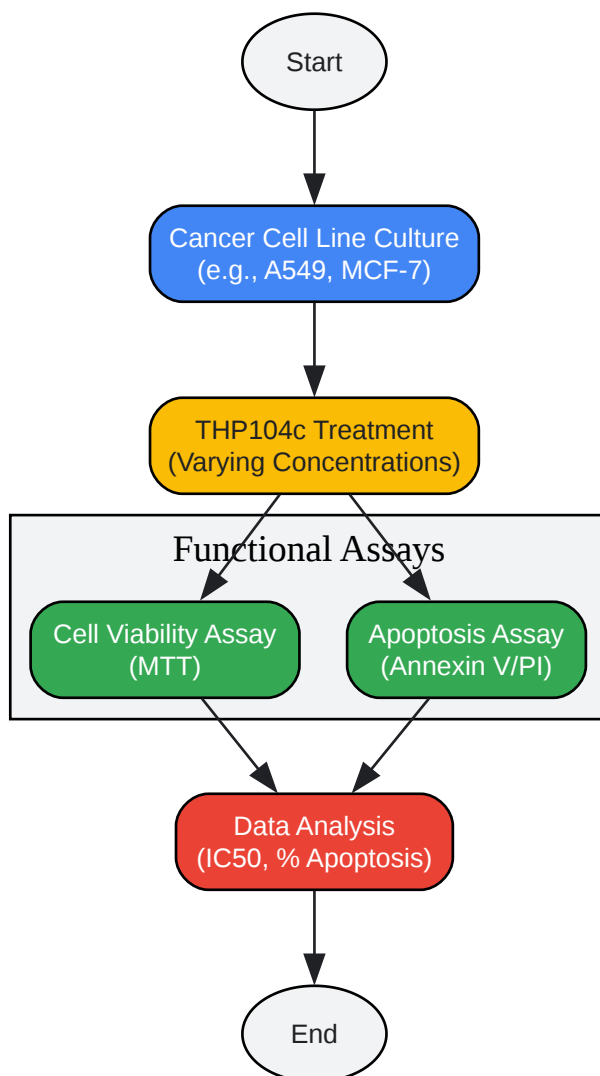
- Seed cells in 6-well plates and treat with various concentrations of **THP104c** for 48 hours.
- Harvest the cells by trypsinization and collect both the adherent and floating cells.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Analyze the stained cells by flow cytometry within 1 hour.

Visualizations



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Caption: **THP104c** inhibits Bcl-2, leading to apoptosis.



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Caption: Workflow for evaluating **THP104c** in cancer cells.

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References

- 1. horizondiscovery.com [horizondiscovery.com]

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